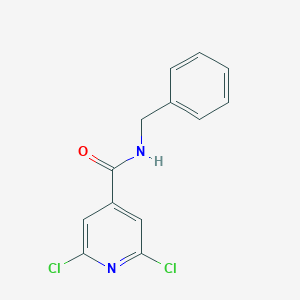

N4-Benzyl-2,6-dichloroisonicotinamide

Description

Properties

IUPAC Name |

N-benzyl-2,6-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-11-6-10(7-12(15)17-11)13(18)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMICAMHYUFNJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381912 | |

| Record name | N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182224-71-1 | |

| Record name | N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N4-Benzyl-2,6-dichloroisonicotinamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties of N4-Benzyl-2,6-dichloroisonicotinamide, a halogenated pyridinamide. This document outlines its fundamental chemical data, a detailed, plausible synthetic route, and a generalized workflow for its preparation and characterization. Due to the limited publicly available data on the specific biological functions of this compound, this guide will focus on its chemical characteristics and synthesis.

Core Chemical Properties

N4-Benzyl-2,6-dichloroisonicotinamide is a derivative of isonicotinic acid, featuring two chlorine substituents on the pyridine ring and a benzyl group attached to the amide nitrogen. These structural features are anticipated to influence its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 182224-71-1 | [1] |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O | [1] |

| Molecular Weight | 281.14 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 438.3 ± 45.0 °C (Predicted) | |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) | |

| pKa | 12.80 ± 0.46 (Predicted) | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis Protocol

The synthesis of N4-Benzyl-2,6-dichloroisonicotinamide can be logically approached through a two-step process starting from 2,6-dichloroisonicotinic acid. The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with benzylamine.

Step 1: Synthesis of 2,6-dichloroisonicotinoyl chloride

This procedure is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

2,6-dichloroisonicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloroisonicotinic acid in an excess of thionyl chloride or in an anhydrous solvent like DCM followed by the addition of oxalyl chloride.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

The reaction mixture is stirred at room temperature or gently heated to reflux until the evolution of gas (SO₂ and HCl, or CO, CO₂ and HCl) ceases and the solid dissolves, indicating the formation of the acyl chloride.

-

After the reaction is complete, the excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N4-Benzyl-2,6-dichloroisonicotinamide

This step involves the nucleophilic acyl substitution of the synthesized 2,6-dichloroisonicotinoyl chloride with benzylamine.

Materials:

-

2,6-dichloroisonicotinoyl chloride

-

Benzylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

Procedure:

-

Dissolve the crude 2,6-dichloroisonicotinoyl chloride in an anhydrous solvent such as DCM or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of benzylamine and a slight excess of a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.

-

Add the benzylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring. The base is necessary to neutralize the hydrochloric acid byproduct of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and benzylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N4-Benzyl-2,6-dichloroisonicotinamide.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of N4-Benzyl-2,6-dichloroisonicotinamide.

Caption: Generalized workflow for the synthesis and characterization of N4-Benzyl-2,6-dichloroisonicotinamide.

Biological Activity and Signaling Pathways

As of the current literature review, there is no specific information available regarding the biological activity, mechanism of action, or associated signaling pathways for N4-Benzyl-2,6-dichloroisonicotinamide. While various substituted benzamides and nicotinamides have been investigated for a wide range of biological activities, including as enzyme inhibitors or receptor modulators, any potential biological role for this specific compound remains to be determined through future research. The structural similarity to other biologically active molecules suggests that it could be a candidate for screening in various assays.

The following diagram represents a hypothetical logical workflow for the initial biological screening of a novel compound like N4-Benzyl-2,6-dichloroisonicotinamide.

Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

N4-Benzyl-2,6-dichloroisonicotinamide is a chemical entity for which basic physicochemical properties can be predicted and a reliable synthetic route can be proposed based on established organic chemistry principles. However, a comprehensive understanding of this molecule is currently limited by the absence of experimental data on its properties and, most notably, its biological activity. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in the synthesis and further investigation of this and related compounds. Future studies are required to elucidate its potential role in medicinal chemistry and drug development.

References

Synthesis of N4-Benzyl-2,6-dichloroisonicotinamide: A Technical Guide

This technical guide provides a comprehensive overview of a feasible synthesis pathway for N4-Benzyl-2,6-dichloroisonicotinamide, a molecule of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, beginning with the formation of 2,6-dichloroisonicotinic acid, followed by its conversion to a reactive acid chloride intermediate, and culminating in the final amidation with benzylamine.

Core Synthesis Pathway

The synthesis of N4-Benzyl-2,6-dichloroisonicotinamide can be logically approached in three primary stages:

-

Synthesis of 2,6-Dichloroisonicotinic Acid: The precursor, 2,6-dichloroisonicotinic acid, is synthesized from citrazinic acid. This reaction is well-documented and involves the use of a chlorinating agent.[1][2]

-

Formation of 2,6-Dichloropyridine-4-carbonyl Chloride: The carboxylic acid is then activated by converting it into an acid chloride. This is a standard procedure to facilitate the subsequent amidation reaction. The resulting compound is 2,6-dichloropyridine-4-carbonyl chloride.[3]

-

Amidation with Benzylamine: The final step involves the reaction of the activated acid chloride with benzylamine to form the target molecule, N4-Benzyl-2,6-dichloroisonicotinamide. This is a nucleophilic acyl substitution reaction.[4]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the key intermediate, 2,6-dichloroisonicotinic acid, as reported in the literature.

| Parameter | Value | Reference |

| Starting Material | Citrazinic Acid | [1] |

| Reagents | Phosphoroxychloride, Tetraethylammonium Chloride | [1] |

| Reaction Time | 20 hours (18h at 130°C, 2h at 145°C) | [1] |

| Product | 2,6-Dichloroisonicotinic Acid | [1] |

| Yield | 89% | [1] |

| Appearance | White Solid | [1] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 7.85 (s, 2H), 13.90 (br s, OH) | [1] |

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid[1]

This protocol is based on the general procedure described in the literature.[1]

Materials:

-

Citrazinic acid (10.35 g, 66.7 mmol)

-

Tetraethylammonium chloride (11.05 g, 66.7 mmol)

-

Phosphoroxychloride (20 mL, excess)

-

Crushed ice

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of citrazinic acid and tetraethylammonium chloride in phosphoroxychloride is prepared.

-

The reaction mixture is heated to 130°C for 18 hours.

-

The temperature is then raised to 145°C and the reaction is continued for an additional 2 hours.

-

After completion, the mixture is cooled to room temperature.

-

The cooled reaction mixture is carefully poured onto crushed ice (150 g) for quenching.

-

The aqueous mixture is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic phases are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the product, 2,6-dichloroisonicotinic acid, as a white solid.

Step 2: Synthesis of 2,6-Dichloropyridine-4-carbonyl Chloride (Proposed)

While a specific experimental protocol for this step was not found in the initial search, a standard method for converting a carboxylic acid to an acid chloride would be employed.

General Procedure:

-

2,6-dichloroisonicotinic acid is dissolved in a suitable inert solvent (e.g., dichloromethane or toluene).

-

An excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added, often with a catalytic amount of dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2,6-dichloropyridine-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 3: Synthesis of N4-Benzyl-2,6-dichloroisonicotinamide (Proposed)

This final step involves the reaction of the acid chloride with benzylamine.

General Procedure:

-

The crude 2,6-dichloropyridine-4-carbonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

The solution is cooled in an ice bath.

-

A solution of benzylamine (approximately 1 to 1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, to scavenge the HCl byproduct) in the same solvent is added dropwise.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is monitored for completion (e.g., by TLC).

-

Upon completion, the reaction mixture is washed with water, a dilute acid solution (to remove excess amine and base), and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting crude product can be purified by a suitable method such as recrystallization or column chromatography to yield N4-Benzyl-2,6-dichloroisonicotinamide.

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for N4-Benzyl-2,6-dichloroisonicotinamide.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

Hypothesis on the Mechanism of Action for N4-Benzyl-2,6-dichloroisonicotinamide: An In-Depth Technical Guide

Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action for N4-Benzyl-2,6-dichloroisonicotinamide. Consequently, this document presents a speculative hypothesis based on the biological activities of structurally analogous compounds. The information herein is intended for research and drug development professionals to guide future investigations and should not be construed as established fact. Further empirical validation is required to elucidate the precise molecular pathways and targets of N4-Benzyl-2,6-dichloroisonicotinamide.

Executive Summary

N4-Benzyl-2,6-dichloroisonicotinamide is a synthetic molecule featuring a dichlorinated pyridine ring, a core structure found in various biologically active compounds. While its direct mechanism of action remains uncharacterized, analysis of related chemical entities suggests several plausible hypotheses. These include, but are not limited to, the inhibition of enzymes crucial for pathogen survival, modulation of inflammatory pathways, and disruption of cellular signaling cascades. This whitepaper will explore these potential mechanisms, drawing parallels from published research on similar N-benzylbenzamide and nicotinamide derivatives.

Hypothesized Mechanisms of Action

Based on the activities of structurally related compounds, several potential mechanisms of action for N4-Benzyl-2,6-dichloroisonicotinamide can be postulated.

Inhibition of InhA in Mycobacteria

A significant body of research exists on N-benzyl benzamides as direct inhibitors of the NADH-dependent 2-trans-enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.

-

Hypothesis: N4-Benzyl-2,6-dichloroisonicotinamide may act as an inhibitor of InhA or a similar enzyme in other pathogens. The N-benzyl group and the amide linkage are common features in known InhA inhibitors. The dichloro-substitution on the isonicotinamide ring could influence binding affinity and specificity to the enzyme's active site.

A proposed signaling pathway for this hypothesis is outlined below:

Caption: Hypothesized InhA Inhibition Pathway.

Antiprotozoal Activity

Derivatives of N-benzoyl-2-hydroxybenzamide have demonstrated activity against a range of protozoan parasites, including Plasmodium falciparum, Trypanosoma, and Leishmania. The mechanism for these related compounds is not fully elucidated but may involve disruption of vital metabolic pathways within the parasites.

-

Hypothesis: The structural motifs within N4-Benzyl-2,6-dichloroisonicotinamide could confer antiprotozoal properties. The specific targets would likely be enzymes or proteins unique to the parasite's metabolism, offering a degree of selective toxicity.

Antioxidant and Anti-inflammatory Properties

Some N-benzyl derivatives have been reported to possess antioxidant activities. The isonicotinamide moiety is a part of the NAD+/NADH coenzymes, which are central to cellular redox reactions.

-

Hypothesis: N4-Benzyl-2,6-dichloroisonicotinamide could modulate cellular redox states, potentially through interaction with enzymes involved in oxidative stress responses. This could also translate to anti-inflammatory effects by influencing redox-sensitive inflammatory signaling pathways like NF-κB.

A potential experimental workflow to investigate this is as follows:

Caption: Workflow for Investigating Antioxidant Activity.

Proposed Experimental Protocols

To test the aforementioned hypotheses, a series of well-defined experiments are necessary.

InhA Inhibition Assay

-

Objective: To determine if N4-Benzyl-2,6-dichloroisonicotinamide inhibits InhA enzymatic activity.

-

Methodology:

-

Express and purify recombinant InhA from E. coli.

-

Perform a spectrophotometric assay to monitor the oxidation of NADH in the presence of a 2-trans-enoyl-ACP substrate.

-

Incubate varying concentrations of N4-Benzyl-2,6-dichloroisonicotinamide with the enzyme prior to initiating the reaction.

-

Measure the decrease in absorbance at 340 nm over time to determine the rate of NADH consumption.

-

Calculate the IC50 value of the compound. A known InhA inhibitor should be used as a positive control.

-

Antiprotozoal Screening

-

Objective: To assess the in vitro activity of N4-Benzyl-2,6-dichloroisonicotinamide against a panel of protozoan parasites.

-

Methodology:

-

Culture the desired parasites (e.g., P. falciparum, L. donovani, T. brucei) under appropriate conditions.

-

Expose the parasites to a serial dilution of N4-Benzyl-2,6-dichloroisonicotinamide for a defined period (e.g., 48-72 hours).

-

Assess parasite viability using a suitable method, such as SYBR Green I for malaria, or resazurin-based assays for trypanosomes and leishmania.

-

Determine the EC50 value for each parasite. Standard antiprotozoal drugs should be used as positive controls.

-

Quantitative Data from Analogous Compounds

While no quantitative data exists for N4-Benzyl-2,6-dichloroisonicotinamide, the following table summarizes data from structurally related compounds to provide a contextual framework.

| Compound Class | Target Organism/Enzyme | Reported Activity (IC50/EC50) |

| N-benzyl-4-((heteroaryl)methyl)benzamides | M. tuberculosis InhA | 0.1 - 10 µM |

| N-benzoyl-2-hydroxybenzamides | P. falciparum (K1 strain) | 0.5 - 20 µM |

| N-benzoyl-2-hydroxybenzamides | L. donovani | 1 - 15 µM |

Conclusion and Future Directions

The mechanism of action of N4-Benzyl-2,6-dichloroisonicotinamide remains to be elucidated. However, based on the established activities of analogous chemical structures, it is reasonable to hypothesize that its biological effects may stem from the inhibition of key microbial enzymes, such as InhA, or through the modulation of host-pathogen interactions via anti-inflammatory or antioxidant pathways.

Future research should focus on:

-

Target Identification: Employing techniques such as chemical proteomics or thermal shift assays to identify direct binding partners of the compound.

-

In Vivo Efficacy: Evaluating the compound in relevant animal models of infectious or inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the N-benzyl and dichloro-isonicotinamide moieties to its biological activity.

The hypotheses and experimental frameworks presented in this whitepaper provide a foundational roadmap for the systematic investigation of N4-Benzyl-2,6-dichloroisonicotinamide's mechanism of action, which could unlock its potential as a novel therapeutic agent.

N4-Benzyl-2,6-dichloroisonicotinamide: A Prospective Analysis of Potential Biological Targets

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical exploration of the potential biological targets of N4-Benzyl-2,6-dichloroisonicotinamide. As of the date of this publication, a comprehensive literature search has revealed no specific biological or pharmacological studies directly investigating this compound. The following analysis is therefore based on the known biological activities of its constituent chemical moieties: the isonicotinamide core and the dichlorinated pyridine ring. The content herein is intended to serve as a foundational guide for future research and not as a definitive statement of this compound's biological function.

Executive Summary

N4-Benzyl-2,6-dichloroisonicotinamide is a small molecule of interest due to the established bioactivity of its structural components. The isonicotinamide scaffold is a well-known pharmacophore present in numerous therapeutic agents, while the chlorinated pyridine motif is a common feature in both pharmaceutical and agrochemical compounds. This whitepaper explores the hypothetical biological targets of N4-Benzyl-2,6-dichloroisonicotinamide by examining the established activities of structurally related compounds. The aim is to provide a rational basis for initiating research and development efforts focused on this molecule.

Structural Features and Potential Bioactivity

The structure of N4-Benzyl-2,6-dichloroisonicotinamide combines three key features that may contribute to its biological activity:

-

Isonicotinamide Core: A derivative of pyridine-4-carboxamide, this core is a known hydrogen bond donor and acceptor, allowing for potential interactions with a variety of biological macromolecules.

-

2,6-Dichloro Substitution: The presence of chlorine atoms on the pyridine ring can significantly alter the electronic properties of the molecule, enhance its lipophilicity, and potentially direct its binding to specific targets. Such substitutions are known to influence metabolic stability and cell permeability.

-

N-Benzyl Group: The benzyl substituent adds a significant hydrophobic component to the molecule, which could facilitate interactions with hydrophobic pockets in target proteins.

Prospective Biological Targets Based on Analogue Studies

Given the absence of direct research, we can infer potential biological targets by examining studies on compounds with similar structural features.

Isonicotinamide Derivatives: A History of Diverse Bioactivity

Isonicotinamide and its derivatives have been investigated for a wide array of therapeutic applications. Notably, isonicotinohydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. More recent research has expanded the scope of isonicotinamide derivatives to include:

-

Antifungal Agents: Certain nicotinamide derivatives have demonstrated potent antifungal activity by disrupting the fungal cell wall.[1][2]

-

Enzyme Inhibition: Derivatives of nicotinamide have been identified as inhibitors of various enzymes, including DNA demethylases such as ALKBH2.[3]

One study on 2,6-dichloroisonicotinamide, a close structural relative, reported halting activity against the zoospores of the phytopathogenic fungus Aphanomyces cochlioides.[4] This suggests that N4-Benzyl-2,6-dichloroisonicotinamide could be explored for its potential as an antifungal agent.

The Role of the Dichlorinated Pyridine Ring

Chlorinated pyridines are prevalent in medicinal chemistry and are known to contribute to the pharmacological profile of many drugs.[5] The chlorine substituents can enhance binding affinity and modulate the pharmacokinetic properties of a molecule. Research on chlorinated pyridines has indicated their use as intermediates in the synthesis of antibacterial and antifungal compounds.[6] The toxicological profile of chlorinated pyridines has also been a subject of study, which would be a crucial consideration in any drug development program.[7]

Hypothetical Signaling Pathway and Experimental Workflow

To guide future research, the following diagrams illustrate a potential signaling pathway that could be modulated by a bioactive isonicotinamide derivative and a general workflow for screening and target identification.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Buy 2,6-Dichloropyridine-4-methylamine | 88579-63-9 [smolecule.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide on N4-Benzyl-2,6-dichloroisonicotinamide Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N4-Benzyl-2,6-dichloroisonicotinamide and its structural analogs, a class of compounds with significant potential in medicinal chemistry. While specific biological data for the title compound is limited in publicly available literature, this document consolidates information on the synthesis, biological activities, and potential mechanisms of action of closely related 2,6-dichloroisonicotinamide and N-substituted pyridine carboxamide derivatives. This guide is intended to serve as a foundational resource for researchers interested in exploring this chemical scaffold for the development of novel therapeutic agents.

Introduction

The pyridine carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The substitution pattern on the pyridine ring and the nature of the N-substituent on the carboxamide group can be systematically varied to modulate the pharmacological properties of the resulting molecules. The 2,6-dichloro-substituted pyridine ring, in particular, offers synthetic handles for further derivatization and can influence the conformational preferences and electronic properties of the molecule.

N4-Benzyl-2,6-dichloroisonicotinamide is a representative member of this class. While detailed studies on this specific molecule are not extensively reported, its structural analogs have shown a variety of biological activities, including anticancer, antifungal, and antitubercular effects. This guide will explore the synthesis of this scaffold, summarize the biological activities of its analogs, and provide detailed experimental protocols to facilitate further research in this area.

Synthesis of N-substituted 2,6-dichloroisonicotinamides

The synthesis of N-substituted 2,6-dichloroisonicotinamides is typically achieved through a direct amidation reaction. The key starting material, 2,6-dichloroisonicotinic acid, can be converted to its more reactive acid chloride derivative, which then readily reacts with a primary or secondary amine to form the desired amide.

A plausible synthetic route for N4-Benzyl-2,6-dichloroisonicotinamide involves the reaction of 2,6-dichloroisonicotinoyl chloride with benzylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 1: Proposed synthetic workflow for N4-Benzyl-2,6-dichloroisonicotinamide.

Experimental Protocol: Synthesis of N4-Benzyl-2,6-dichloroisonicotinamide (Representative Protocol)

This protocol is a generalized procedure based on standard amidation reactions.

Materials:

-

2,6-dichloroisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: To a solution of 2,6-dichloroisonicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours, and then reflux for 1 hour. The progress of the reaction can be monitored by TLC. After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2,6-dichloroisonicotinoyl chloride, which can be used in the next step without further purification.

-

Amidation: Dissolve the crude 2,6-dichloroisonicotinoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N4-Benzyl-2,6-dichloroisonicotinamide.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of Structural Analogs

Anticancer Activity

Several N-substituted pyridine carboxamide derivatives have been investigated for their anticancer properties. For instance, a series of 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors with significant antiproliferative activity against various cancer cell lines.[1]

Antifungal Activity

Pyridine carboxamides have also shown promise as antifungal agents. Some derivatives have been found to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[2]

Antitubercular Activity

A pyridine carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis. This compound was shown to be a prodrug that is hydrolyzed by the amidase AmiC to its active form.[3]

Plant Systemic Acquired Resistance (SAR)

Derivatives of 2,6-dichloroisonicotinic acid have been reported to induce systemic acquired resistance in plants, offering protection against a broad spectrum of pathogens.[4]

Table 1: Biological Activities of Selected N-substituted Pyridine Carboxamide Analogs

| Compound/Class | Target/Activity | Model System | Potency (IC₅₀/EC₅₀/MIC) | Reference |

| 2-(aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl kinase inhibition | Enzymatic and cell-based assays | Nanomolar range | [1] |

| Pyridine carboxamide derivatives | Succinate Dehydrogenase (SDH) inhibition | Enzymatic assay | 5.6 mg/L (for compound 3f) | [2] |

| MMV687254 | Mycobacterium tuberculosis growth inhibition | In vitro culture | Bacteriostatic | [3] |

| 2,6-dichloroisonicotinic acid amides | Systemic Acquired Resistance (SAR) induction | Plants | Not specified | [4] |

Potential Signaling Pathways

Based on the targets identified for structurally related compounds, N4-Benzyl-2,6-dichloroisonicotinamide and its analogs could potentially modulate key signaling pathways involved in cell proliferation, survival, and metabolism. For example, inhibition of kinases like Src and Abl would impact downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

Figure 2: Hypothetical signaling pathway potentially modulated by this class of compounds.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of N4-Benzyl-2,6-dichloroisonicotinamide and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Figure 3: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Conclusion

N4-Benzyl-2,6-dichloroisonicotinamide and its structural analogs represent a promising class of compounds with potential for development as therapeutic agents. While specific data on the title compound is limited, the diverse biological activities reported for related pyridine carboxamides, including anticancer, antifungal, and antitubercular effects, highlight the potential of this scaffold. This technical guide provides a foundation for the synthesis and biological evaluation of this compound class. Further research, including the synthesis of a focused library of analogs and comprehensive biological screening, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of N-substituted 2,6-dichloroisonicotinamides.

References

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this broad class, N-substituted isonicotinamides, particularly those with halogen substitutions, have garnered significant interest due to their diverse biological activities. This technical guide focuses on the discovery and characterization of N4-Benzyl-2,6-dichloroisonicotinamide and its related analogs. While the specific discovery of this exact molecule is not extensively documented in publicly available literature, this paper synthesizes information on its plausible synthesis, potential biological relevance based on structurally similar compounds, and the experimental methodologies required for its investigation.

The strategic placement of chlorine atoms at the 2 and 6 positions of the pyridine ring significantly influences the molecule's electronic properties and metabolic stability, making it an intriguing candidate for drug discovery programs. The N-benzyl substituent provides a lipophilic moiety that can engage in various receptor-ligand interactions. This guide will delve into the synthetic pathways, potential structure-activity relationships (SAR), and the experimental protocols necessary to explore the therapeutic potential of this class of compounds.

Chemical Structure and Properties

The core structure of the focus compounds consists of a dichloro-substituted pyridine ring with an amide linkage to a benzyl group at the 4-position.

Synthesis Pathway

The synthesis of N4-Benzyl-2,6-dichloroisonicotinamide can be logically approached through a two-step process starting from citrazinic acid. The first step involves the chlorination of citrazinic acid to produce 2,6-dichloroisonicotinic acid. This intermediate is then activated, typically to its acyl chloride, and subsequently reacted with benzylamine to form the final amide product.

Potential Biological Activity and Structure-Activity Relationship (SAR)

Table 1: Potential Biological Activities of Related Compound Classes

| Compound Class | Biological Target/Activity | Key Structural Features | Reference |

| Nicotinamide Derivatives | ALKBH2 DNA demethylase inhibition | Nicotinamide core, varied substitutions | [1] |

| Pyridine-2,6-dicarboxamides | G-quadruplex stabilization | Planar aromatic systems, amide linkers | |

| Dichloro-substituted aromatics | Kinase inhibition, anti-inflammatory | Dichloro substitution pattern | |

| N-Benzyl amides | Various, including GPCRs and enzymes | Benzyl group for hydrophobic interactions |

Based on these related structures, a hypothetical signaling pathway that could be modulated by N4-Benzyl-2,6-dichloroisonicotinamide might involve the inhibition of a critical cellular enzyme, such as a kinase or a DNA-modifying enzyme.

The structure-activity relationship for this class of compounds would likely be influenced by:

-

Substituents on the Benzyl Ring: Electron-donating or withdrawing groups on the phenyl ring of the benzyl moiety could modulate binding affinity and pharmacokinetic properties.

-

Modifications of the Dichloro-Pyridine Core: Shifting the position of the chlorine atoms or replacing them with other halogens would likely have a significant impact on activity.

-

The Amide Linker: Alterations to the amide bond, such as N-methylation or replacement with a different linker, could affect conformational flexibility and hydrogen bonding potential.

Experimental Protocols

Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol is adapted from established procedures for the chlorination of citrazinic acid.

Materials:

-

Citrazinic acid

-

Phosphorus oxychloride (POCl₃)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Benzylamine

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

-

Chlorination of Citrazinic Acid: A mixture of citrazinic acid and an excess of phosphorus oxychloride is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and the resulting precipitate is filtered, washed with water, and dried to yield 2,6-dichloroisonicotinic acid.

-

Formation of 2,6-Dichloroisonicotinoyl Chloride: 2,6-dichloroisonicotinic acid is suspended in an anhydrous solvent like DCM. Thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) is added, and the mixture is stirred at room temperature or gentle heat until the reaction is complete (cessation of gas evolution). The solvent and excess reagent are removed in vacuo to yield the crude acyl chloride, which is often used immediately in the next step.

-

Amide Formation: The crude 2,6-dichloroisonicotinoyl chloride is dissolved in anhydrous DCM and cooled in an ice bath. A solution of benzylamine and a base (e.g., triethylamine, to scavenge the HCl byproduct) in DCM is added dropwise. The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N4-Benzyl-2,6-dichloroisonicotinamide.

In Vitro Biological Assays

To evaluate the biological activity of the synthesized compounds, a panel of in vitro assays would be employed.

Example Assay: Kinase Inhibition Assay

-

Reagents: Kinase enzyme, substrate peptide, ATP, assay buffer, and the test compound (N4-Benzyl-2,6-dichloroisonicotinamide).

-

Procedure: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer. The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

N4-Benzyl-2,6-dichloroisonicotinamide represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of related compounds, it holds potential for activities such as enzyme inhibition relevant to oncology or inflammatory diseases. The synthetic route is feasible and allows for the generation of a diverse library of analogs for comprehensive structure-activity relationship studies. Further investigation, guided by the protocols outlined in this guide, is warranted to fully elucidate the pharmacological profile of this intriguing class of molecules.

References

In-depth Technical Guide: N4-Benzyl-2,6-dichloroisonicotinamide (CAS 182224-71-1)

A comprehensive review of the currently available scientific and technical data for N4-Benzyl-2,6-dichloroisonicotinamide, intended for researchers, scientists, and drug development professionals.

Introduction

N4-Benzyl-2,6-dichloroisonicotinamide, with the Chemical Abstracts Service (CAS) number 182224-71-1, is a chemical compound belonging to the class of substituted isonicotinamides. Its structure features a central pyridine ring substituted with two chlorine atoms, an amide group at the 4-position, and a benzyl group attached to the amide nitrogen. While this compound is available from several chemical suppliers, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of in-depth studies on its biological activity, mechanism of action, and specific applications in research and drug development.

This guide aims to provide a consolidated overview of the available information on N4-Benzyl-2,6-dichloroisonicotinamide and to highlight the current gaps in knowledge.

Physicochemical Properties

Based on information from chemical suppliers, the basic physicochemical properties of N4-Benzyl-2,6-dichloroisonicotinamide are summarized below. It is important to note that experimental data for many of these properties are not extensively published in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 182224-71-1 | N/A |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O | N/A |

| Molecular Weight | 297.14 g/mol | N/A |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | Typically >95% (as supplied) | N/A |

Synthesis

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of N4-Benzyl-2,6-dichloroisonicotinamide.

Biological Activity and Mechanism of Action

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any specific studies detailing the biological activity or mechanism of action of N4-Benzyl-2,6-dichloroisonicotinamide. The absence of such literature suggests that this compound may be one of the following:

-

A novel compound that has not yet been extensively studied for its biological effects.

-

A synthetic intermediate used in the preparation of other, more complex molecules with biological activity.

-

A compound that has been synthesized but did not show significant activity in initial screenings, and thus the results were not published.

Experimental Data and Protocols

Consistent with the lack of published research on its biological activity, there are no available experimental protocols or quantitative data from assays, in-vitro, or in-vivo studies for N4-Benzyl-2,6-dichloroisonicotinamide.

Signaling Pathways

There is no information available in the current scientific literature to associate N4-Benzyl-2,6-dichloroisonicotinamide with any specific signaling pathways.

Conclusion and Future Directions

N4-Benzyl-2,6-dichloroisonicotinamide (CAS 182224-71-1) remains a largely uncharacterized compound in the public scientific domain. While its chemical structure and synthesis are straightforward, there is a significant void in the understanding of its biological properties. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into the bioactivity of this molecule would be novel.

Future research directions could include:

-

Initial biological screening: Testing the compound against a wide range of biological targets, such as enzymes, receptors, and various cell lines (e.g., cancer cell lines, microbial cultures) to identify any potential activity.

-

Computational studies: Employing in silico methods such as molecular docking and virtual screening against known protein targets to predict potential biological activities and guide experimental work.

-

Analogue synthesis: Systematically modifying the structure of N4-Benzyl-2,6-dichloroisonicotinamide to create a library of related compounds for structure-activity relationship (SAR) studies.

Until such studies are conducted and published, the full potential and role of N4-Benzyl-2,6-dichloroisonicotinamide in the fields of medicinal chemistry and drug discovery will remain unknown.

Unveiling the Solubility Profile of N4-Benzyl-2,6-dichloroisonicotinamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of N4-Benzyl-2,6-dichloroisonicotinamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines qualitative solubility expectations based on its structural analogues and provides a detailed experimental protocol for precise solubility determination.

Core Compound Information

N4-Benzyl-2,6-dichloroisonicotinamide is a derivative of isonicotinamide, characterized by the presence of a benzyl group and two chlorine atoms on the pyridine ring. These structural modifications are anticipated to significantly influence its solubility profile compared to the parent compound.

| Property | Value |

| CAS Number | 182224-71-1 |

| Molecular Formula | C13H10Cl2N2O |

| Molecular Weight | 281.14 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Solubility Profile

Isonicotinamide itself is known to be soluble in water, ethanol, methanol, and DMSO.[1] The introduction of the lipophilic benzyl group and the chloro substituents on N4-Benzyl-2,6-dichloroisonicotinamide is expected to decrease its aqueous solubility while potentially enhancing its solubility in organic solvents.

Table 1: Predicted Qualitative Solubility of N4-Benzyl-2,6-dichloroisonicotinamide

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[2] |

| Ethanol | Likely Soluble | The parent compound, isonicotinamide, is soluble in ethanol.[1] The benzyl group may enhance this solubility. |

| Methanol | Likely Soluble | Similar to ethanol, the parent compound's solubility suggests potential solubility of the derivative.[1] |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, and solubility would depend on the overall polarity of the molecule. |

| Water | Low to Insoluble | The presence of the hydrophobic benzyl group and chlorine atoms is expected to significantly reduce aqueous solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the Shake-Flask method is a reliable and widely used technique. This protocol is adapted from established methodologies for determining the thermodynamic solubility of chemical compounds.

Objective: To determine the equilibrium solubility of N4-Benzyl-2,6-dichloroisonicotinamide in a given solvent at a specific temperature.

Materials:

-

N4-Benzyl-2,6-dichloroisonicotinamide

-

Selected solvent (e.g., DMSO, Ethanol, Water)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of N4-Benzyl-2,6-dichloroisonicotinamide to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator or water bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid. For finer suspensions, centrifugation can be used to separate the solid from the liquid phase.

-

Sample Dilution: Carefully pipette a known aliquot of the clear supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of N4-Benzyl-2,6-dichloroisonicotinamide in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Caption: Experimental Workflow for Solubility Determination using the Shake-Flask Method.

Biological Activity and Signaling Pathways

At present, there is no specific information available in the public domain detailing the signaling pathways in which N4-Benzyl-2,6-dichloroisonicotinamide is directly involved. Research into compounds with similar structural motifs, such as N-benzyl benzamides and isonicotinohydrazides, has indicated potential biological activities, including antitubercular effects and enzyme inhibition.[3][4] However, these findings are not directly transferable to N4-Benzyl-2,6-dichloroisonicotinamide. Further investigation is required to elucidate its specific mechanism of action and its role in any biological pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of N4-Benzyl-2,6-dichloroisonicotinamide. While quantitative data is currently lacking, the provided qualitative predictions and the detailed experimental protocol for the Shake-Flask method offer a clear path for researchers to determine its precise solubility in various solvents. The elucidation of its biological activity and involvement in signaling pathways remains a key area for future research.

References

- 1. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological evaluation, and In silico molecular docking of N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N4-Benzyl-2,6-dichloroisonicotinamide stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of N4-Benzyl-2,6-dichloroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N4-Benzyl-2,6-dichloroisonicotinamide. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from available safety data sheets, general chemical principles, and stability data of analogous compounds. It outlines potential degradation pathways and provides detailed, albeit generalized, experimental protocols for forced degradation studies to assess the intrinsic stability of the molecule. This document is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and development of N4-Benzyl-2,6-dichloroisonicotinamide.

Physicochemical Properties and Storage

N4-Benzyl-2,6-dichloroisonicotinamide is a substituted pyridine derivative. While specific, experimentally determined physicochemical data is limited in publicly accessible literature, general characteristics can be inferred from its structure.

Table 1: Summary of General Properties and Storage Recommendations

| Parameter | Value/Recommendation | Source/Rationale |

| Chemical Formula | C₁₃H₁₀Cl₂N₂O | - |

| Molecular Weight | 281.14 g/mol | - |

| Recommended Storage | Store at 2-8°C under an inert atmosphere. | Supplier Recommendations |

| Physical Appearance | Likely a solid crystalline powder. | General property of similar small molecules. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. | Inferred from the presence of aromatic rings and an amide group. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | General reactivity of amides and chloro-substituted pyridines. |

Potential Degradation Pathways

Based on the chemical structure of N4-Benzyl-2,6-dichloroisonicotinamide, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and designing stable formulations.

Hydrolytic Degradation

The amide linkage is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding 2,6-dichloroisonicotinic acid and benzylamine.[1][2]

-

Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate salt of 2,6-dichloroisonicotinic acid and benzylamine.[1]

Oxidative Degradation

The pyridine ring and the benzylic position are potential sites for oxidation.

-

Pyridine Ring Oxidation: The electron-rich pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[3]

-

Benzylic Oxidation: The methylene group of the benzyl substituent is a potential site for oxidative attack, which could lead to the formation of a benzoyl derivative or cleavage of the benzyl group.

Photodegradation

Many aromatic compounds and benzylamines are known to be light-sensitive.[4][5]

-

Photolytic Cleavage: The carbon-nitrogen bond of the benzylamine moiety could be susceptible to photolytic cleavage upon exposure to UV or visible light.

-

Photo-oxidation: In the presence of light and oxygen, photo-oxidative degradation pathways may be initiated.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The degradation products would depend on the specific conditions, but could involve cleavage of the amide bond or decomposition of the pyridine ring. Studies on nicotinamide analogs have shown that thermal degradation can lead to the cleavage of the nicotinamide moiety.[6][7][8][9]

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways of N4-Benzyl-2,6-dichloroisonicotinamide.

Experimental Protocols for Stability Assessment

The following protocols are generalized based on ICH guidelines for forced degradation studies and are intended to be adapted for the specific properties of N4-Benzyl-2,6-dichloroisonicotinamide.[10][11] The goal of these studies is to generate degradation products to an extent of 5-20% to facilitate the development of a stability-indicating analytical method, typically HPLC.

General Procedure

-

Sample Preparation: Prepare stock solutions of N4-Benzyl-2,6-dichloroisonicotinamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject the stock solutions to the stress conditions outlined below.

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization/Quenching: Neutralize acidic and basic samples before analysis. Dilute samples to an appropriate concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with UV detection).

Table 2: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. |

| Oxidation | Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. |

| Thermal Degradation | Expose the solid compound and a solution of the compound to 80°C in a controlled oven. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be wrapped in aluminum foil to protect it from light. |

Diagram of a Typical Stability Testing Workflow

Caption: A generalized workflow for conducting forced degradation studies.

Recommendations for Handling and Formulation Development

-

Handling: Given the potential for degradation, N4-Benzyl-2,6-dichloroisonicotinamide should be handled in a controlled environment. Weighing and transferring of the solid should be done promptly to minimize exposure to atmospheric moisture and light.

-

Formulation: For liquid formulations, careful consideration of the pH and the inclusion of antioxidants may be necessary to ensure stability. The use of light-protective packaging is highly recommended for all types of formulations. Aqueous formulations, particularly at non-neutral pH, should be avoided if possible, or their stability should be rigorously tested.

-

Analytical Method Development: A stability-indicating analytical method, capable of separating the intact drug from all potential degradation products, is essential for accurate stability assessment. The forced degradation samples generated using the protocols above are critical for the development and validation of such a method.

Conclusion

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylamines [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. [A study on the degradation kinetics of nicotinamide powder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

Predicted ADME Properties of N4-Benzyl-2,6-dichloroisonicotinamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound N4-Benzyl-2,6-dichloroisonicotinamide. In the absence of direct experimental data, this report leverages in silico predictive models to forecast the pharmacokinetic profile of the molecule. Such predictions are instrumental in the early stages of drug discovery for identifying potential liabilities and guiding further experimental validation.[1][2]

Predicted Physicochemical and ADME Properties

The following table summarizes the predicted physicochemical and ADME properties of N4-Benzyl-2,6-dichloroisonicotinamide. These values were generated using computational models that are widely accepted in the pharmaceutical industry for early-stage drug candidate assessment.

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight ( g/mol ) | 307.16 | Within the typical range for orally bioavailable drugs (<500 g/mol ).[3] |

| LogP (Lipophilicity) | 3.58 | Indicates good lipophilicity, suggesting favorable membrane permeability but also potential for non-specific binding. | |

| Water Solubility (LogS) | -4.25 | Predicted to be poorly soluble in water, which could impact dissolution and absorption. | |

| Polar Surface Area (Ų) | 49.9 | Within the desirable range for good cell membrane permeability. | |

| Absorption | Human Intestinal Absorption | High | Predicted to be well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp) | 0.95 | Suggests high permeability across the intestinal epithelium, based on the Caco-2 cell model.[2] | |

| P-glycoprotein Substrate | No | Not predicted to be a substrate of P-glycoprotein, a key efflux transporter, which is favorable for intestinal absorption and brain penetration. | |

| Distribution | Volume of Distribution (VDss) | 0.8 L/kg | Suggests moderate distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the blood-brain barrier. | |

| Metabolism | CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme, reducing the risk of drug-drug interactions with substrates of this enzyme.[2] |

| CYP2C9 Inhibitor | Yes | Predicted to be an inhibitor of CYP2C9, indicating a potential for drug-drug interactions with drugs metabolized by this enzyme. | |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. | |

| CYP2D6 Inhibitor | Yes | Predicted to be an inhibitor of CYP2D6, suggesting a potential for interactions with drugs metabolized by this enzyme.[2] | |

| CYP3A4 Inhibitor | Yes | Predicted to be an inhibitor of CYP3A4, the most common drug-metabolizing enzyme, indicating a high potential for drug-drug interactions. | |

| Excretion | Total Clearance | 0.5 mL/min/kg | Predicted to have low clearance, suggesting a potentially longer half-life. |

| Renal Excretion | Low | Primarily cleared through metabolism rather than renal excretion. | |

| Toxicity | hERG I Inhibitor | Low risk | Low probability of inhibiting the hERG channel, which is associated with cardiac toxicity. |

| AMES Toxicity | No | Not predicted to be mutagenic based on the AMES test. | |

| Skin Sensitization | No | Unlikely to cause skin sensitization. |

Methodologies for ADME Prediction and Experimental Validation

The in silico data presented above is generated using quantitative structure-activity relationship (QSAR) models, which are computational algorithms that predict the activities of chemical compounds based on their molecular structures. While these predictions are valuable for initial screening, experimental validation is crucial. Below are detailed methodologies for key in vitro ADME assays that could be used to confirm the predicted properties of N4-Benzyl-2,6-dichloroisonicotinamide.[4]

Experimental Protocols

1. Caco-2 Permeability Assay

-

Objective: To assess the rate of transport of a compound across the Caco-2 cell monolayer, which is an in vitro model of the human intestinal epithelium.[4]

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound (N4-Benzyl-2,6-dichloroisonicotinamide) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.

-

To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

-

The concentration of the compound in the samples is quantified using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

-

2. Metabolic Stability in Liver Microsomes

-

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

-

Methodology:

-

The test compound is incubated with human or rat liver microsomes in the presence of the cofactor NADPH at 37°C.[4]

-

Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The concentration of the parent compound remaining in each sample is quantified by LC-MS/MS.

-

The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

-

3. Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To evaluate the potential of a compound to inhibit the activity of major CYP isoforms.

-

Methodology:

-

A specific substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is incubated with human liver microsomes and a range of concentrations of the test compound.

-

The reaction is initiated by the addition of NADPH.

-

After a set incubation period, the reaction is stopped, and the formation of the metabolite of the probe substrate is measured by LC-MS/MS.

-

The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

-

Visualizing Predictive Workflows and Biological Pathways

ADME Prediction Workflow

The following diagram illustrates a typical in silico workflow for predicting the ADME properties of a novel chemical entity.

Caption: A flowchart illustrating the in silico ADME prediction process.

Hypothetical Signaling Pathway Interaction

Given its chemical structure as a nicotinamide derivative, N4-Benzyl-2,6-dichloroisonicotinamide could potentially interact with pathways involving NAD+-dependent enzymes. The diagram below depicts a simplified, hypothetical signaling cascade that could be modulated by such a compound.

Caption: A hypothetical signaling pathway involving NAD+ dependent enzymes.

References

- 1. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADME - TDC [tdcommons.ai]

- 3. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for N4-Benzyl-2,6-dichloroisonicotinamide In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzyl-2,6-dichloroisonicotinamide is a small molecule of interest in kinase-focused drug discovery. To evaluate its potential as a kinase inhibitor, a robust and reproducible in vitro kinase assay is essential. This document provides a detailed protocol for determining the inhibitory activity of N4-Benzyl-2,6-dichloroisonicotinamide against a representative tyrosine kinase, Src. The described methodology can be adapted for other kinases of interest.

The protocol outlines a common approach utilizing an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of kinase activity. The luminescence-based signal is inversely correlated with the inhibitory activity of the test compound.

Signaling Pathway Context

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. This process acts as a molecular switch, regulating a vast array of cellular activities, including growth, proliferation, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinases attractive targets for therapeutic intervention. The diagram below illustrates a simplified, generic kinase signaling pathway that can be inhibited by small molecules like N4-Benzyl-2,6-dichloroisonicotinamide.

Caption: Simplified kinase signaling pathway and the inhibitory action of N4-Benzyl-2,6-dichloroisonicotinamide.

Experimental Protocol: In Vitro Src Kinase Assay

This protocol is designed for a 384-well plate format, suitable for inhibitor screening.

Materials and Reagents:

-

Kinase: Recombinant human Src kinase (ensure high purity and activity).

-

Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for Src.

-

Test Compound: N4-Benzyl-2,6-dichloroisonicotinamide dissolved in 100% DMSO.

-

ATP: Adenosine 5'-triphosphate, high purity.

-

Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Positive Control: A known Src inhibitor (e.g., Staurosporine or Dasatinib).

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

Plates: White, opaque 384-well assay plates.

-

Instrumentation: Multilabel plate reader capable of measuring luminescence.

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of N4-Benzyl-2,6-dichloroisonicotinamide in 100% DMSO (e.g., 10 mM).

-

Create a serial dilution series of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).[1]

-

Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate wells.

-

Prepare control wells:

-

0% Inhibition (High Signal): DMSO only.

-

100% Inhibition (Low Signal): A known potent inhibitor at a high concentration.

-

-

-

Enzyme and Substrate Addition:

-

Prepare a 2X enzyme/substrate solution in the assay buffer. The final concentration of the enzyme should be determined empirically to ensure the reaction is in the linear range.[1]

-

Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the pre-spotted compounds.

-

Mix the plate gently (e.g., shake for 30 seconds).

-

Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.[1]

-

-

Initiation of Kinase Reaction:

-

Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should ideally be at the Km value for the specific kinase to accurately determine IC50 values.

-

Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume will be 10 µL.[1]

-

Mix the plate gently for 30 seconds.

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase.[1]

-

-

Termination and Signal Detection (using ADP-Glo™):

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This will deplete the remaining ATP.[1]

-

Mix the plate for 30 seconds and incubate for 40 minutes at room temperature.[1]

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]

-

Mix the plate for 30 seconds and incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[1]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a compatible plate reader.

-

Experimental Workflow Diagram:

Caption: Workflow of the in vitro kinase assay for N4-Benzyl-2,6-dichloroisonicotinamide.

Data Presentation and Analysis

The raw luminescence data should be normalized using the high and low control wells. The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (SignalCompound - SignalLow) / (SignalHigh - SignalLow)) [1]

The calculated percent inhibition values are then plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the dose-response curve and determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Table 1: Hypothetical Inhibition Data for N4-Benzyl-2,6-dichloroisonicotinamide against Src Kinase

| Compound Concentration (µM) | Average Luminescence | % Inhibition |

| 100 | 15,000 | 98.2 |

| 33.3 | 25,000 | 91.5 |

| 11.1 | 50,000 | 78.0 |

| 3.7 | 120,000 | 51.2 |

| 1.2 | 200,000 | 18.6 |

| 0.4 | 230,000 | 6.8 |

| 0.1 | 245,000 | 0.4 |

| 0 (DMSO) | 246,000 | 0.0 |